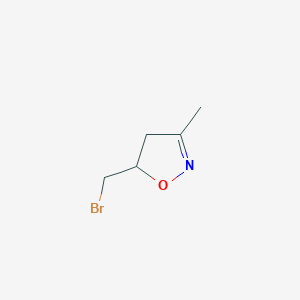
3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
The synthesis of complex heterocyclic compounds often involves multifaceted chemical reactions. For example, the one-pot, three-component synthesis approach allows for the efficient creation of bridgehead-fused systems with significant yields (Adib et al., 2014). This methodology could be applicable to the synthesis of derivatives of the specified compound, enhancing its potential as a precursor for more complex heterocyclic structures.
Antimicrobial Agents
Derivatives of pyrazole and benzamide have shown promising antibacterial activity, indicating their potential as novel classes of antimicrobial agents. Specifically, some compounds have exhibited significant activity against strains like Staphylococcus aureus and Bacillus subtilis, at concentrations that are non-cytotoxic to mammalian cells (Palkar et al., 2017). This suggests that derivatives of 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide could be explored for their antimicrobial properties.
Structural Analysis and Material Science
The structural analysis of compounds, including X-ray crystallography and Hirshfeld surface analysis, provides valuable insights into the molecular architecture and potential intermolecular interactions. Such studies are crucial for understanding the properties of new materials and their applications in various technologies. For instance, the detailed analysis of pyrazole derivatives has led to the discovery of their potential in forming supramolecular assemblies and exhibiting interesting electronic properties (Kumara et al., 2018).
Catalysis and Reaction Mechanisms
Research into the synthesis and characterization of pyrazole and benzamide derivatives also contributes to the understanding of catalysis and reaction mechanisms. Novel synthetic routes and catalyst-free synthesis approaches have been explored, offering insights into more efficient and environmentally friendly chemical processes (Liu et al., 2014).
properties
IUPAC Name |
3,5-dimethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-15-7-12(8-16(9-15)23-2)17(21)19-13-10-18-20(11-13)14-3-5-24-6-4-14/h7-11,14H,3-6H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXJXWPZWIEIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)

![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)




![Benzyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2581141.png)

